molecular formula C3H4OS B1315229 Thietan-3-one CAS No. 22131-92-6

Thietan-3-one

Cat. No.: B1315229
CAS No.: 22131-92-6
M. Wt: 88.13 g/mol
InChI Key: DQOHDRDDPZNSQI-UHFFFAOYSA-N
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Description

Thietan-3-one is a four-membered sulfur-containing heterocycle with the molecular formula C3H4OS. It is a cyclic keto sulfide, characterized by a three-carbon ring with a sulfur atom and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thietan-3-one can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

thietan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4OS/c4-3-1-5-2-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOHDRDDPZNSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60486280
Record name thietan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22131-92-6
Record name thietan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thietan-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical synthetic routes to access thietan-3-one derivatives?

A: Several synthetic strategies have been explored to access this compound derivatives. One approach involves the reaction of 3-bromo-3-methylbutan-2-one with mercapto-esters, leading to the formation of 5-oxo-3-thiahexanoates. These intermediates can then undergo cyclization to yield thiane-3,5-diones. Subsequent transformations involving enol ether formation and reduction with lithium aluminum hydride (LiAlH4) afford the desired 2H,6H-thiin-3-ones. These compounds can undergo photoisomerization upon irradiation to produce 2-(alk-1-enyl)thietan-3-ones. [, ]

Q2: Can you elaborate on the photoisomerization of thiin-3-ones to thietan-3-ones?

A: Irradiation of 2H,6H-thiin-3-ones with UV light (350 nm) triggers a rearrangement to form 2-(alk-1-enyl)thietan-3-ones. [, ] This reaction is believed to proceed via an excited singlet state, as evidenced by the lack of quenching by naphthalene and consistent efficiency in the presence of added alkenes. A possible intermediate proposed for this transformation is a (9-S-3) sulfuranyl-alkyl biradical, formed by bonding of the α-carbon of the enone carbon-carbon double bond to the sulfur atom.

Q3: What about the oxidation of thiin-3-ones? What products are formed?

A: Oxidation of 2H,6H-thiin-3-ones with 3-chloroperbenzoic acid yields the corresponding 1-oxides. [] These cyclic sulfoxides, upon irradiation at 350 nm, undergo isomerization to produce 3H,7H-1,2-oxathiepin-4-ones. Interestingly, the stability of these oxathiepinones is temperature dependent.

Q4: Are there alternative methods to obtain thietan-3-ones besides photoisomerization?

A: Yes, β-ketosulfinyl chlorides can serve as precursors to thietan-3-ones. [] Reacting isopropyl ketones with thionyl chloride under controlled conditions generates these β-ketosulfinyl chlorides. In specific cases where the α'-proton adjacent to the carbonyl group is activated, cyclization and reduction may occur, ultimately yielding substituted thietan-3-ones.

Q5: What are the key structural features of this compound?

A: this compound is a four-membered cyclic ketone containing a sulfur atom in the ring. This heterocyclic system possesses unique reactivity due to the ring strain and the presence of the carbonyl group. Further studies exploring the reactivity and potential applications of thietan-3-ones and their derivatives are necessary to unlock their full potential in synthetic and medicinal chemistry. [, , , , , ]

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